molecular formula C8H12N2O B8468661 2-Isopropoxy-5-methylpyrazine

2-Isopropoxy-5-methylpyrazine

Cat. No.: B8468661
M. Wt: 152.19 g/mol
InChI Key: FEQKZTANWGJFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-5-methylpyrazine is a pyrazine derivative of interest in various research fields, particularly as a flavor and fragrance ingredient. Pyrazines are a significant class of compounds known for their potent sensory properties, often exhibiting roasted, nutty, or earthy organoleptic characteristics . As a methoxy- or alkoxy-substituted pyrazine, this compound is studied for its potential role in food science and the development of complex flavor profiles, building on research into related structures found in foods like coffee and nuts . In a broader scientific context, heterocyclic compounds containing nitrogen, such as pyrazines, are crucial scaffolds in medicinal chemistry and drug discovery . The synthesis of novel nitrogen-containing compounds is a cornerstone of pharmaceutical development, enabling the exploration of new bioactive molecules . Researchers investigate these structures for a wide range of potential biological activities. This product is intended for research applications only and is not for diagnostic or therapeutic use. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-methyl-5-propan-2-yloxypyrazine

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-5-9-7(3)4-10-8/h4-6H,1-3H3

InChI Key

FEQKZTANWGJFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)OC(C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Isopropoxy 5 Methylpyrazine

Historical and Contemporary Approaches to Pyrazine (B50134) Core Synthesis

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in many biologically active compounds and flavor components. tandfonline.comontosight.ai The synthesis of this core structure has evolved from classical methods to more advanced and sustainable approaches.

Classical Cyclocondensation Reactions in Pyrazine Formation

The most traditional and straightforward method for constructing the pyrazine ring is through the cyclocondensation of 1,2-dicarbonyl compounds with 1,2-diamines. tandfonline.comresearchgate.netunimas.my This reaction proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. tandfonline.comunimas.my Common oxidizing agents used for this purpose include copper(II) oxide and manganese oxide. unimas.my Symmetrical starting materials generally provide the best results in these reactions. unimas.my

Another classical approach involves the self-condensation of two molecules of an α-aminocarbonyl compound to yield a 3,6-dihydropyrazine, which is subsequently oxidized under mild conditions to the corresponding pyrazine. unimas.my Reductive dimerization of α-azidoketones upon catalytic hydrogenation is another established route to symmetrical pyrazines. nih.gov

These classical methods, while effective, can sometimes be limited by harsh reaction conditions, low yields, and tedious work-up procedures. tandfonline.com

Advanced Catalytic Methods for Pyrazine Derivatives

Modern synthetic chemistry has seen the development of advanced catalytic systems to improve the efficiency and selectivity of pyrazine synthesis. Transition metal-catalyzed reactions have become particularly prominent. For instance, palladium catalysts are used for the dehydrogenation of piperazines to form pyrazines in high yields. tandfonline.comtandfonline.com

Manganese-based pincer complexes have emerged as effective catalysts for the dehydrogenative self-coupling of 2-amino alcohols to produce symmetrically 2,5-disubstituted pyrazines. nih.govacs.org This method is advantageous as it generates water and hydrogen gas as the only byproducts. nih.govacs.org Copper-based catalysts, such as copper-chromium, have been patented for the preparation of 2-methylpyrazine (B48319) from the reaction of ethylenediamine (B42938) and propylene (B89431) glycol. tandfonline.comtandfonline.com A novel method utilizing an asymmetric ligand-based catalyst, TNP-Cu@rGO, has also been developed for the synthesis of pyrazine derivatives. sioc-journal.cn

Furthermore, Suzuki coupling reactions, a cornerstone of modern organic synthesis, provide a powerful tool for the functionalization of pre-existing pyrazine rings, allowing for the introduction of various substituents. rsc.org

Green Chemistry Principles in Pyrazine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, and pyrazine synthesis is no exception. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. tandfonline.comresearchgate.net

One such method involves a one-pot synthesis of pyrazine derivatives through the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) catalyzed by potassium tert-butoxide at room temperature. tandfonline.comresearchgate.net This process avoids the need for expensive catalysts or bubbling oxygen at high temperatures. tandfonline.comresearchgate.net

Microwave-assisted organic synthesis has also been applied to the rapid production of poly(hydroxyalkyl)pyrazines from ammonium (B1175870) formate (B1220265) and monosaccharides, offering faster reaction rates and better atom economy. rsc.org Another novel, green approach utilizes onion extract as a catalyst for the synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines, achieving good to excellent yields in a short time with operational simplicity. ajgreenchem.com

The use of enzymes in organic synthesis is another hallmark of green chemistry. For example, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system, offering a greener and more efficient biocatalytic route. nih.gov

Functionalization and Derivatization of the Pyrazine Ring System

To arrive at the target molecule, 2-isopropoxy-5-methylpyrazine, the pyrazine core must be appropriately functionalized. This involves the introduction of an alkoxy group and a methyl group at specific positions on the ring.

Introduction of Alkoxy Moieties via Substitution Reactions

The introduction of an alkoxy group, such as an isopropoxy group, onto a pyrazine ring is typically achieved through nucleophilic substitution reactions. A common strategy involves the reaction of a halopyrazine with the corresponding alkoxide. For instance, 2,5-bis(chloromethyl)pyrazine (B3354308) has been shown to react with sodium alkoxide to yield 2-dialkoxymethyl-5-methylpyrazine, demonstrating the feasibility of introducing alkoxy groups onto a pyrazine ring. researchgate.net While this specific example leads to a different product, the underlying principle of nucleophilic substitution of a leaving group by an alkoxide is a standard method for forming alkoxy-substituted pyrazines.

The synthesis of 2-methoxy-3(or 5)-methylpyrazine can be achieved through the alkylation and alkoxylation of simpler pyrazine derivatives. ontosight.ai This suggests that a similar strategy could be employed for the synthesis of this compound.

Strategies for Methyl Group Functionalization

The methyl group on the pyrazine ring can be introduced in two main ways: by using a methylated starting material during the initial ring synthesis or by functionalizing the pyrazine ring after its formation.

Using methyl-containing precursors, such as methyl-substituted diamines or carbonyl compounds, during the cyclocondensation reaction is a direct way to incorporate a methyl group into the final pyrazine product. For example, the synthesis of 2-methylpyrazine can be achieved using ethylenediamine and propylene glycol. tandfonline.comajgreenchem.com

Alternatively, direct methylation of the pyrazine core can be performed using methylating agents like methyl iodide or dimethyl sulfate, although this may require control of regioselectivity. The functionalization of existing methyl groups on a pyrazine ring is also possible. For instance, the methyl group can be lithiated and then reacted with an electrophile to introduce further functionality. researchgate.net

The following table summarizes various substituted pyrazines and the methods used for their synthesis, providing a comparative overview of the synthetic strategies discussed.

CompoundStarting MaterialsReagents/CatalystsKey Reaction TypeReference(s)
2,5-Diphenylpyrazine2-PhenylglycinolManganese pincer complex, KHDehydrogenative coupling nih.govacs.org
2,5-Dibenzylpyrazine2-Amino-3-phenylpropane-1-olManganese pincer complex, KHDehydrogenative coupling acs.org
2,5-Diisopropylpyrazine2-Amino-3-methylbutane-1-olManganese pincer complex, KHDehydrogenative coupling acs.org
2,5-Dimethylpyrazine2-Aminopropane-1-olManganese pincer complex, KHDehydrogenative coupling nih.gov
Poly(hydroxyalkyl)pyrazinesAmmonium formate, MonosaccharidesMicrowave irradiationCondensation rsc.org
Pyrazine derivatives1,2-Diketones, 1,2-DiaminesOnion extractCondensation ajgreenchem.com
Pyrazinamide derivativesPyrazine esters, AminesLipozyme® TL IMAmidation nih.gov
2-Dialkoxymethyl-5-methylpyrazine2,5-Bis(chloromethyl)pyrazineSodium alkoxideNucleophilic substitution researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Isopropoxy 5 Methylpyrazine

Reactivity of the Pyrazine (B50134) Nitrogen Atoms

The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons in sp2 hybridized orbitals that are not part of the aromatic π-system. slideshare.net This allows them to act as bases and nucleophiles. However, pyrazine is a significantly weaker base (pKa = 0.65) than pyridine (B92270), a consequence of the inductive, electron-withdrawing effect of the second nitrogen atom. slideshare.netthieme-connect.de

The nitrogen atoms can undergo electrophilic addition reactions, such as protonation in acidic media and alkylation with alkyl halides. slideshare.net Diazines, including pyrazine, react with alkyl halides to form mono-quaternary salts, though they do so less readily than comparable pyridines. taylorfrancis.com While forming di-quaternary salts with simple alkyl halides is not typically achievable, highly reactive alkylating agents like trialkyloxonium tetrafluoroborates can accomplish this. taylorfrancis.com

In 2-Isopropoxy-5-methylpyrazine, the presence of the electron-donating isopropoxy and methyl groups increases the electron density on the pyrazine ring. This enhanced electron density increases the basicity of the nitrogen atoms compared to unsubstituted pyrazine, making them more susceptible to protonation and alkylation.

Table 1: Basicity of Pyrazine and Related Compounds
CompoundpKa (of conjugate acid)Effect of Substituents
Pyridine5.25Reference
Pyrazine0.65 thieme-connect.deSecond nitrogen atom is electron-withdrawing, reducing basicity. slideshare.net
This compound> 0.65 (estimated)Electron-donating isopropoxy and methyl groups increase basicity.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, with its reactivity heavily dictated by the electronic nature of the ring and its substituents.

Electrophilic Aromatic Substitution (SEAr)

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly resistant to electrophilic attack, much more so than pyridine. thieme-connect.destackexchange.com Furthermore, under the acidic conditions often required for these reactions, the nitrogen atoms become protonated, which further deactivates the ring. thieme-connect.de Consequently, direct electrophilic reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are generally not viable for unsubstituted pyrazine. thieme-connect.de

However, the introduction of activating, electron-donating groups can facilitate electrophilic substitution. thieme-connect.de In this compound, both the isopropoxy and methyl groups are activators. The isopropoxy group, in particular, is a strong activating group and will direct incoming electrophiles to the positions ortho and para to it. The methyl group is a weaker activator, also directing ortho and para. This makes the ring system of this compound more amenable to electrophilic substitution than the parent pyrazine.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic feature of diazine chemistry. scribd.comtaylorfrancis.com This reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile. wikipedia.org Halogenated pyrazines are notably more reactive in SNAr reactions than their corresponding pyridine analogues. thieme-connect.de Nucleophilic attack on the pyrazine ring is favored at the positions ortho or para to the ring nitrogens (C-2, C-3, C-5, C-6), as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atoms. stackexchange.comyoutube.com

The presence of electron-donating groups, such as the isopropoxy and methyl groups in this compound, deactivates the ring towards nucleophilic attack. Therefore, if a leaving group were present on this molecule, more forcing conditions would be required for its nucleophilic displacement compared to a pyrazine substituted with electron-withdrawing groups. thieme-connect.de

Table 2: Predicted Reactivity in Aromatic Substitution
Reaction TypeReactivity of Pyrazine RingEffect of Isopropoxy and Methyl Groups
Electrophilic Aromatic Substitution (SEAr)Strongly deactivated thieme-connect.deActivating; increases reactivity
Nucleophilic Aromatic Substitution (SNAr)Strongly activated scribd.comtaylorfrancis.comDeactivating; decreases reactivity

Oxidation and Reduction Chemistry of Pyrazine Derivatives

Oxidation

The pyrazine ring is generally resistant to oxidative attack on its carbon atoms. taylorfrancis.com However, side chains attached to the ring can be susceptible to oxidation. For instance, pyrazine derivatives with acylmethyl side chains, such as acetonylpyrazine, can undergo oxidation. acs.org For this compound, while the aromatic core is stable, the alkyl substituents—the methyl and isopropoxy groups—could potentially be targeted for oxidation under specific conditions, though this would likely require harsh reagents.

Reduction

The reduction of pyrazines can yield different products depending on the reaction conditions and the reducing agent employed.

Chemical Reduction : Strong chemical reducing agents typically lead to the complete saturation of the ring, forming hexahydro derivatives known as piperazines. cdnsciencepub.com

Electrochemical Reduction : In contrast, the electrochemical reduction of pyrazines in an alkaline aqueous medium can produce 1,4-dihydropyrazines. cdnsciencepub.com These initial products are often unstable and prone to re-oxidation. They can subsequently isomerize into more thermodynamically stable 1,2- or 1,6-dihydropyrazine derivatives. cdnsciencepub.comacs.org

Table 3: General Reduction Products of Pyrazines
Reduction MethodPrimary ProductFinal ProductReference
Chemical (e.g., catalytic hydrogenation)-Piperazine (Hexahydropyrazine) cdnsciencepub.com
Electrochemical1,4-Dihydropyrazine1,2- or 1,6-Dihydropyrazine cdnsciencepub.com

Transition Metal-Mediated Transformations and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for the functionalization of pyrazine rings, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. utwente.nlrsc.org These reactions typically require a pyrazine substrate bearing a leaving group, most commonly a halogen atom.

To subject this compound to these transformations, it would first need to be halogenated. Once a halogen (e.g., Cl, Br, I) is introduced onto the pyrazine ring, a variety of cross-coupling reactions can be employed. Palladium catalysts are the most popular for these transformations due to their high activity, selectivity, and tolerance for a wide range of functional groups. mdpi.com

Commonly employed cross-coupling reactions for the functionalization of halopyrazines include:

Suzuki-Miyaura Coupling : Reaction with a boronic acid or ester. rsc.orgrsc.org

Heck Coupling : Reaction with an alkene. rsc.orgmdpi.com

Stille Coupling : Reaction with an organostannane. rsc.orgrsc.org

Sonogashira Coupling : Reaction with a terminal alkyne. rsc.orgrsc.org

These reactions provide versatile pathways to synthesize complex pyrazine derivatives that would be difficult to access through other synthetic routes. rsc.org

Table 4: Common Cross-Coupling Reactions for Functionalizing Halopyrazines
Reaction NameCoupling PartnerBond FormedReference
Suzuki-MiyauraOrganoboron compoundC-C rsc.orgrsc.org
HeckAlkeneC-C rsc.orgmdpi.com
StilleOrganostannaneC-C rsc.orgrsc.org
SonogashiraTerminal AlkyneC-C (sp-sp2) rsc.orgrsc.org

Computational and Theoretical Investigations of 2 Isopropoxy 5 Methylpyrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the electron distribution and the stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the electronic and geometric structures of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov

For pyrazine (B50134) derivatives, DFT has been employed to calculate a variety of electronic and quantum chemical descriptors. ijournalse.org These descriptors are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. For instance, in a study of 78 pyrazine derivatives, quantum chemical calculations using DFT at the B3LYP/6-31G(d) level were used to obtain 35 molecular descriptors for developing quantitative structure-property relationship (QSPR) models. ijournalse.org

Table 1: Examples of Molecular Descriptors Calculated Using DFT for Pyrazine Derivatives

Descriptor CategorySpecific Descriptors
Electronic Highest Occupied Molecular Orbital (HOMO) Energy
Lowest Unoccupied Molecular Orbital (LUMO) Energy
Dipole Moment
Mulliken Atomic Charges
Global Reactivity Electronegativity (χ)
Hardness (η)
Softness (S)
Electrophilicity Index (ω)

This table is illustrative of descriptors commonly calculated for pyrazine derivatives in QSPR studies.

Ab initio and semi-empirical methods are also valuable for studying molecular conformations. Ab initio methods solve the Schrödinger equation from first principles, without experimental parameters, offering high accuracy but at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but potentially less accurate.

Conformational analysis of flexible molecules like 2-isopropoxy-5-methylpyrazine, which has a rotatable isopropoxy group, is crucial for understanding its interactions with biological receptors, such as olfactory receptors. Studies on similar pyrazine derivatives have utilized methods like the Molecular Mechanics (MM3) force field and ab initio calculations to evaluate the conformational space and identify low-energy conformers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can model the interactions of a molecule with its environment, such as a solvent or a biological receptor. For flavor compounds like pyrazines, MD simulations can be used to study their binding to proteins, which can influence their release and perception.

While specific MD simulations for this compound are not readily found in the literature, the methodology has been applied to understand the interactions of other flavor molecules. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry can elucidate the mechanisms of chemical reactions, including those involved in the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For pyrazines in general, theoretical studies have investigated their formation through Maillard reactions and other biosynthetic routes. tandfonline.com These studies can help to understand how different precursors and reaction conditions influence the final distribution of pyrazine derivatives in food and other natural products.

Quantitative Structure-Property Relationships (QSPR) for Pyrazine Analogues

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. ijournalse.org For pyrazine derivatives, QSPR models have been extensively developed to predict their odor thresholds. ijournalse.orgresearchgate.net

These models use molecular descriptors, often calculated using computational methods like DFT, to predict the olfactory properties of pyrazines. ijournalse.org Studies have shown that the odor characteristics of pyrazines are influenced by the type and position of substituents on the pyrazine ring. ijournalse.org

A 2D-QSPR study on 78 pyrazine derivatives used a stepwise Multiple Linear Regression (MLR) method to build a model for predicting odor thresholds. ijournalse.org The descriptors in the final model included electronic, topological, and quantum-chemical parameters, highlighting the multifaceted nature of structure-odor relationships. nih.gov Another study employed 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to model the olfactive properties of pyrazines. researchgate.net

Table 2: Statistical Results of a 3D-QSPR Model for Pyrazine Odor Thresholds

Modelr²cvr²test
CoMFA 0.6050.7880.542

r²cv: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²test: predictive correlation coefficient for the test set. Data from a study on 78 pyrazine derivatives. researchgate.net

These QSPR models are valuable tools for the targeted design of new flavor and fragrance compounds with desired sensory properties.

Advanced Spectroscopic and Analytical Characterization of 2 Isopropoxy 5 Methylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Isopropoxy-5-methylpyrazine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring, the methyl group, and the isopropoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the oxygen atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The pyrazine ring carbons are typically found in the downfield region (130-160 ppm) due to their aromaticity and the presence of nitrogen atoms. The carbons of the isopropoxy and methyl substituents appear at higher fields (upfield).

Below are the predicted NMR data based on the compound's structure and data from similar alkoxypyrazines.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3 ~7.8-8.0 Singlet 1H Pyrazine ring proton adjacent to N
H-6 ~7.7-7.9 Singlet 1H Pyrazine ring proton adjacent to methyl
-CH(CH₃)₂ ~5.1-5.3 Septet 1H Methine proton of isopropoxy group
-CH₃ ~2.4-2.6 Singlet 3H Methyl group on pyrazine ring

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
C-2 ~158-160 Pyrazine ring carbon attached to isopropoxy
C-5 ~148-150 Pyrazine ring carbon attached to methyl
C-3 ~135-137 Pyrazine ring CH
C-6 ~134-136 Pyrazine ring CH
-CH(CH₃)₂ ~68-70 Methine carbon of isopropoxy group
-CH(CH₃)₂ ~21-23 Methyl carbons of isopropoxy group

Mass Spectrometry (MS) Techniques for Compound Identification and Isomer Differentiation (e.g., ESI-MS, UPLC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₂N₂O), the monoisotopic mass is 152.09496 g/mol .

In techniques like Electrospray Ionization (ESI), a soft ionization method, the compound is typically observed as a protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 153.0. This allows for precise molecular weight determination.

When subjected to fragmentation, the molecular ion undergoes characteristic cleavages. A primary fragmentation pathway for this compound would involve the loss of the isopropoxy group or parts of it. For instance, the loss of a propylene (B89431) molecule (C₃H₆) via a rearrangement is a common fragmentation for isopropyl ethers, leading to a significant fragment ion.

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is particularly useful for isomer differentiation. In this technique, the [M+H]⁺ ion (m/z 153) is selected and subjected to collision-induced dissociation (CID). The resulting daughter ions produce a unique fragmentation spectrum that serves as a fingerprint for the specific isomer, allowing it to be distinguished from other isomers with the same molecular weight, such as 2-Isopropoxy-3-methylpyrazine or 2-Propoxy-5-methylpyrazine. nih.gov

Expected Mass Spectrometry Data for this compound

m/z Value (Predicted) Ion Formula Description
153.1 [C₈H₁₃N₂O]⁺ Protonated Molecular Ion [M+H]⁺
138.1 [C₇H₁₀N₂O]⁺ Loss of a methyl group (-CH₃)
111.1 [C₅H₇N₂O]⁺ Loss of propylene (-C₃H₆) from the isopropoxy group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for the pyrazine ring, the ether linkage, and the alkyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring acts as a chromophore, absorbing UV light to promote electrons from lower energy non-bonding (n) and π orbitals to higher energy π* orbitals. Pyrazine and its derivatives typically display two main absorption bands: a weak, longer-wavelength band corresponding to an n→π* transition and a strong, shorter-wavelength band from a π→π* transition. montana.edunist.govnist.gov The substitution with isopropoxy and methyl groups can cause a slight bathochromic (red) shift in these absorptions compared to unsubstituted pyrazine. acs.org

Characteristic IR and UV-Vis Absorption Data for this compound

Spectroscopy Wavenumber (cm⁻¹) / Wavelength (nm) Assignment
IR 3050-3100 Aromatic C-H Stretch (pyrazine ring)
2850-2980 Aliphatic C-H Stretch (methyl and isopropoxy)
1580-1600 C=N Stretch (pyrazine ring)
1450-1500 C=C Stretch (pyrazine ring)
1200-1250 Asymmetric C-O-C Stretch (ether)
1000-1100 Symmetric C-O-C Stretch (ether)
UV-Vis ~300-320 n→π* transition

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides accurate data on bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions and crystal packing. hw.ac.uk

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not currently available in public databases, the technique would provide invaluable insight into its solid-state conformation. It would confirm the planarity of the pyrazine ring and reveal the specific orientation of the isopropoxy and methyl substituents relative to the ring. This information is crucial for understanding structure-property relationships. rsc.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (GC, HPLC)

Chromatographic methods are fundamental for separating this compound from reaction mixtures, impurities, or other components in a complex matrix, as well as for assessing its purity.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by Gas Chromatography. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A non-polar column (e.g., DB-5) or a polar column (e.g., DB-WAX) can be used. researchgate.netnih.gov Purity is typically assessed using a Flame Ionization Detector (FID), where the area of the peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. libretexts.org For identification, a Mass Spectrometer (MS) is often used as the detector (GC-MS). sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and purification of less volatile or thermally sensitive compounds. For pyrazines, reversed-phase HPLC is a common method. nih.gov A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate for separating this compound from potential impurities. tut.ac.jp HPLC is also highly effective for separating closely related isomers that may be difficult to resolve by GC. sielc.com

Typical Chromatographic Conditions for Analysis

Technique Column Type Mobile Phase / Carrier Gas Detector Purpose
GC DB-5 or DB-WAX (30 m x 0.25 mm) Helium FID or MS Purity Assessment, Identification

| HPLC | C18 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile/Water Gradient | UV (e.g., 270 nm) or MS | Separation, Purity Assessment |

Synthetic Applications and Intermediate Utility of 2 Isopropoxy 5 Methylpyrazine

Role as a Key Intermediate in Organic Synthesis

2-Isopropoxy-5-methylpyrazine serves as a crucial intermediate in multi-step synthetic sequences aimed at producing complex, high-value molecules. Its pyrazine (B50134) core offers sites for further functionalization, while the isopropoxy and methyl substituents modulate the reactivity of the ring. A notable application of this structure is in the synthesis of substituted aniline (B41778) derivatives, which are themselves important precursors for pharmaceuticals.

One documented synthesis pathway utilizes a molecule containing the this compound moiety to produce 2-isopropoxy-5-methyl-4-isonipecotic aniline. This process highlights the stability of the substituted pyrazine ring through various reaction conditions. The synthesis involves a multi-step process beginning with simpler aromatic compounds, where the pyrazine-like structure is assembled and subsequently modified.

A representative synthetic sequence leading to a complex molecule incorporating the this compound core is outlined below. The process starts from 2-chlorine-4-fluorotoluene and proceeds through nitration, substitution, and coupling reactions before a final catalytic hydrogenation yields the target product. The formation of the isopropoxy-substituted ring is a key step, achieved by reacting a precursor with isopropanol.

StepStarting MaterialReagentsProductYield (%)
12-chlorine-4-fluorotolueneNitrating agentsNitrated intermediate86
2Nitrated intermediateIsopropanol, Cesium Carbonate, DMF2-isopropoxy substituted intermediate78
32-isopropoxy intermediate3-bromopyridine, Na2CO3, DMF/H2OCoupled pyridine-pyrazine product69
4Coupled productPlatinum dioxide, H2, AcetateFinal hydrogenated product83

This table illustrates a synthetic pathway where a moiety related to this compound is synthesized and carried through to a more complex aniline derivative.

The high yields achieved in these steps underscore the robustness of the intermediates and the efficiency of the transformations, confirming the utility of the this compound core in constructing elaborate molecular frameworks.

Scaffold for the Construction of Diverse Heterocyclic Systems

The pyrazine nucleus is a foundational scaffold for building a wide variety of other heterocyclic systems. researchgate.net The inherent reactivity of the pyrazine ring allows for condensation, cross-coupling, and cyclization reactions to append new rings, leading to fused or linked heteroaromatic systems with novel properties. While specific examples starting directly from this compound are not extensively documented, the principles of pyrazine chemistry suggest its high potential as a versatile scaffold.

General strategies for elaborating pyrazine scaffolds include:

Condensation Reactions: Functional groups on the pyrazine ring or its substituents can react with bifunctional reagents to form new rings. For example, a suitably functionalized this compound could react with reagents like salicylaldehyde (B1680747) or naphthol derivatives to yield pyrazine-chromenes or pyrazine-naphthoxazines. researchgate.net

Cross-Coupling Reactions: Halogenated derivatives of this compound could serve as substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This approach allows for the introduction of aryl, heteroaryl, or vinyl groups, effectively expanding the molecular complexity. For instance, a bromo-substituted pyrazine can be coupled with various aryl boronic acids to generate a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.gov

Cyclization Reactions: The methyl group at the 5-position can be functionalized, for instance, via bromination with N-bromosuccinimide (NBS), to provide a handle for subsequent cyclization reactions, leading to fused systems like pyrrolopyrazines. researchgate.netresearchgate.net

The isopropoxy group at the 2-position influences the electronic landscape of the pyrazine ring, potentially directing the regioselectivity of these transformations and modifying the chemical properties of the resulting heterocyclic systems.

Integration into Complex Molecular Architectures for Research Purposes

The incorporation of the this compound unit into larger, more complex molecules is a key strategy in the discovery of new chemical entities for research. Its presence can influence the parent molecule's conformation, solubility, and interactions with biological targets. The pyrazine ring is a known bioisostere for other aromatic systems and can form crucial hydrogen bonds and pi-stacking interactions.

The synthesis of natural product analogues often involves the use of heterocyclic building blocks like pyrazines. nih.gov For example, pyrazine-linked bisindole alkaloids have been synthesized using Suzuki-Miyaura coupling reactions with dibromopyrazine as a starting point. mdpi.com A similar strategy could be envisioned for this compound, allowing it to be integrated as a central linker between two or more complex fragments, thereby creating novel molecular architectures for screening in biological assays. The isopropoxy group, in particular, can enhance lipophilicity, which may improve properties such as cell membrane permeability.

Strategies for Rational Design of Chemical Probes and Ligands

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in complex biological systems. nih.govresearchgate.net The rational design of such probes often relies on scaffolds that provide a rigid core for the precise spatial arrangement of pharmacophoric features. The pyrazine ring is an attractive scaffold for this purpose.

A key strategy in probe design is the creation of donor-acceptor (D-A) systems to achieve specific photophysical properties, such as fluorescence, for imaging applications. In this context, the electron-deficient pyrazine ring can act as an excellent acceptor core. frontiersin.org A rational design strategy could involve coupling electron-donating moieties to the this compound scaffold.

Design Considerations for Probes based on this compound:

Modulation of Electronics: The inherent acceptor nature of the pyrazine ring is modulated by the electron-donating isopropoxy and methyl groups. This electronic tuning is critical for developing probes with specific properties, such as wavelength of emission or environmental sensitivity.

Attachment of Functional Groups: The scaffold can be functionalized to attach linkers, reactive groups for covalent binding, or additional recognition elements. The positions on the pyrazine ring not occupied by the isopropoxy and methyl groups are prime targets for such modifications.

Structure-Based Design: Using the crystal structure of a target protein, the this compound scaffold can be used to design ligands that fit into a specific binding pocket. The isopropoxy group can form hydrophobic interactions, while the pyrazine nitrogens can act as hydrogen bond acceptors. This approach was successfully used to develop allosteric inhibitors of the SHP2 protein based on a substituted pyrazine core. nih.gov

A novel D-A-D fluorescent probe, (OMeTPA)2-Pyr, was developed using a pyrazine core as the acceptor and triphenylamine (B166846) groups as donors. frontiersin.org This design resulted in a charge-neutral, photostable probe capable of long-term live-cell imaging. frontiersin.org This example illustrates a powerful strategy that could be adapted to the this compound scaffold for creating new, highly specific chemical probes.

Q & A

Q. What are the recommended synthetic routes for 2-Isopropoxy-5-methylpyrazine, and how do reaction conditions influence yield?

Synthesis of this compound can be optimized through nucleophilic substitution or condensation reactions. For example, analogous pyrazine derivatives like 2-hydroxymethyl-5-methylpyrazine have been synthesized via a one-pot reaction using biomass-derived 1,3-dihydroxyacetone and diammonium phosphate at pH 8.0–9.0 and 90°C, achieving 72% yield . Key factors include solvent selection (e.g., dioxane-water mixtures), temperature control, and catalyst use. Methodological variations should be validated using GC-MS or HPLC for purity assessment.

Q. How should researchers handle this compound safely in laboratory settings?

Based on structurally similar pyrazines (e.g., 2-Isobutyl-3-methoxypyrazine), acute toxicity (oral, dermal) and respiratory irritation risks are documented . Safety protocols include:

  • PPE : Gloves, goggles, and fume hoods for ventilation.
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid direct contact .
  • Storage : In sealed containers away from oxidizers/acids.
    Regular risk assessments and OSHA/GHS compliance are critical.

Q. What spectroscopic techniques are most effective for characterizing this compound?

A combination of methods ensures accurate structural elucidation:

Technique Application
NMR Assign methoxy/isopropoxy groups (e.g., δ 1.2–1.4 ppm for isopropyl CH3) .
GC-MS Confirm molecular ion peaks (e.g., m/z 166 for C8H12N2O) .
FT-IR Identify C-O-C stretches (~1100 cm⁻¹) and pyrazine ring vibrations .
Cross-referencing with databases like NIST Chemistry WebBook is advised .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what are its ligand properties?

Pyrazine derivatives act as bridging ligands in mixed-metal polymers. For example, 2-methylpyrazine-5-carboxylate forms Cu(II)-Ag(I) coordination chains with zigzag geometries, stabilized by hydrogen bonding . Key considerations:

  • Donor Sites : Pyrazine N-atoms and oxygen from isopropoxy groups.
  • Crystallography : Use SHELX software for structure refinement (e.g., triclinic/monoclinic systems) .
  • Magnetic Properties : Curie law compliance (μeff ~1.8) in Cu-Ag systems .

Q. What role does this compound play in biological systems, particularly in ecological interactions?

Pyrazines are semiochemicals in insect-plant interactions. For instance, 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine mimics hymenopteran sex pheromones, as observed in orchid pollination systems . Experimental approaches:

  • GC-EAD : Isolate bioactive compounds from volatiles.
  • Behavioral Assays : Test insect electrophysiological responses.
  • Synthetic Validation : Compare synthetic vs. natural compounds via NMR .

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

DFT calculations and molecular dynamics simulations can model:

  • Thermal Stability : Decomposition pathways (e.g., isopropoxy group cleavage).
  • Solubility : LogP values using software like COSMO-RS.
  • Reactivity : Frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Validate with experimental DSC/TGA data .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for pyrazine derivatives?

Contradictions often arise from solvent polarity or catalyst purity. For example, aqueous vs. organic solvents may alter reaction kinetics . Mitigation strategies:

  • Reproducibility Trials : Replicate under controlled conditions (pH, temperature).
  • Byproduct Analysis : Use LC-MS to identify side products.
  • Literature Cross-Check : Compare methods in peer-reviewed studies (e.g., vs. ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.